4-Phenylcyclohexanecarboxylic acid
Description
Significance and Research Context of Cyclohexanecarboxylic Acid Scaffolds
Cyclohexanecarboxylic acid and its derivatives are significant scaffolds in medicinal chemistry. These structures are integral to the design and synthesis of new therapeutic agents. The inclusion of saturated, three-dimensional C(sp3)-rich scaffolds, such as the cyclohexane (B81311) ring, is increasingly valued in drug discovery. This is because they can lead to improved solubility and physiological stability of drug candidates. princeton.edu The systematic study of such molecular cores allows for the structural classification and prediction of biological activities. nih.gov
Derivatives of cyclohexanecarboxylic acid have been investigated for a range of pharmacological activities. For instance, some have been developed as potent antagonists for Very Late Antigen-4 (VLA-4), which is a target for inflammatory diseases. nih.gov The trans-configuration of substituents on the cyclohexane ring is often thermodynamically more stable due to reduced steric hindrance compared to the cis-form. This stability is a key consideration in the synthesis of pharmacologically active molecules. Furthermore, trans-4-amino-1-cyclohexanecarboxylic acid derivatives are useful intermediates in the synthesis of optically active compounds, including Janus kinase (JAK) inhibitors. google.com
Overview of Scientific Literature on 4-Phenylcyclohexanecarboxylic Acid and its Derivatives
The scientific literature highlights the diverse applications of this compound and its derivatives, particularly in the field of materials science, specifically in the development of liquid crystals. osti.govsigmaaldrich.comtcichemicals.comresearchgate.net Liquid crystals are a state of matter that has properties between those of conventional liquids and solid crystals, making them useful in displays and other optoelectronic devices. sigmaaldrich.comtcichemicals.com
Research has shown that the cis and trans isomers of this compound derivatives exhibit different mesomorphic (liquid crystal) characteristics. osti.gov Typically, the trans isomers are the ones that display liquid-crystal properties. osti.gov The synthesis of various esters and other derivatives of this compound has been a focus of research to create new liquid crystal materials with specific properties. osti.govresearchgate.net For example, the introduction of different functional groups can influence the temperature range of the nematic phase, a specific type of liquid crystal phase. osti.gov
Derivatives of this compound have also been explored for their potential in creating novel materials with specific optical and electrical properties. For instance, research into four-ring liquid crystals containing cyclohexyl and phenyl units has been conducted to develop materials with broad chiral smectic C phases. researchgate.net
| Property | Value |
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| CAS Number | 7494-76-0 |
Structure
3D Structure
Properties
IUPAC Name |
4-phenylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYSTPDYCASVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10996445 | |
| Record name | 4-Phenylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10996445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-76-0 | |
| Record name | 7494-76-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10996445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Phenylcyclohexanecarboxylic Acid and Its Derivatives
Stereoselective Synthesis Strategies
The precise control of stereochemistry is paramount in the synthesis of 4-phenylcyclohexanecarboxylic acid derivatives. The cyclohexane (B81311) ring can exist in various conformations, with the chair form being the most stable. libretexts.orgmasterorganicchemistry.com The substituents on the ring can occupy either axial or equatorial positions, leading to different stereoisomers. libretexts.orgpressbooks.pub The development of enantioselective and diastereoselective methods allows for the targeted synthesis of specific isomers.
Enantioselective and Diastereoselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved through the use of chiral catalysts or auxiliaries that can direct the reaction towards the desired stereochemical outcome. For instance, asymmetric catalytic cyclization reactions, such as the aza-Diels-Alder reaction, have been employed to construct chiral nitrogen-containing heterocycles. beilstein-journals.org These methods can be adapted for the synthesis of specific stereoisomers of this compound.
Diastereoselective synthesis, on the other hand, focuses on controlling the formation of diastereomers. In the context of this compound, this involves controlling the relative stereochemistry of the phenyl and carboxylic acid groups on the cyclohexane ring. For example, the hydrogenation of p-aminobenzoic acid can yield a mixture of cis and trans isomers of 4-aminocyclohexane-1-carboxylic acid, with the trans isomer often being the desired product for pharmaceutical applications. google.com Reaction conditions can be optimized to favor the formation of the trans isomer. google.com
Control of Cyclohexane Ring Conformation and Substituent Stereochemistry
The cyclohexane ring rapidly interconverts between two stable chair conformations. pressbooks.pub The substituents on the ring can influence the equilibrium between these conformations. Bulky substituents generally prefer to occupy the more spacious equatorial positions to minimize steric strain. libretexts.orgpressbooks.pub This principle is crucial for controlling the stereochemistry of the final product.
Molecular dynamics simulations and VT-NMR analysis can be used to study the dynamic interconversion between different ring conformations. nih.gov Understanding the conformational dynamics of the cyclohexane ring is essential for designing synthetic strategies that favor the formation of the desired isomer. For instance, introducing an additional substituent on the cyclohexane ring can stabilize a specific chair conformation, thereby influencing the reactivity and stereochemical outcome of subsequent reactions. nih.gov
Chiral Auxiliary Applications in this compound Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org Various chiral auxiliaries have been developed and successfully applied in asymmetric synthesis. wikipedia.orgslideshare.netresearchgate.net
Examples of commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgnih.gov These auxiliaries can be attached to a carboxylic acid to form a chiral amide. The subsequent reactions, such as alkylation or aldol (B89426) reactions, proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. wikipedia.orgnih.gov This methodology can be effectively employed in the synthesis of enantiomerically pure this compound derivatives. For example, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, providing access to enantiomerically enriched carboxylic acids. nih.gov
| Chiral Auxiliary | Type of Reaction | Key Features |
| Oxazolidinones | Alkylation, Aldol, Diels-Alder | High diastereoselectivity, well-established methodology. wikipedia.orgresearchgate.net |
| Pseudoephedrine | Alkylation | Forms crystalline amides, good stereocontrol. wikipedia.orgnih.gov |
| Camphorsultam | Michael Addition, Claisen Rearrangement | Superior stereocontrol in certain reactions compared to oxazolidinones. wikipedia.org |
| trans-2-Phenylcyclohexanol | Ene Reactions | Effective for controlling stereochemistry in carbon-carbon bond formation. wikipedia.org |
Functionalization and Derivatization Routes
The functionalization and derivatization of the this compound scaffold are crucial for its application in various fields, particularly in the development of peptidomimetics.
Synthesis of Amino-Substituted this compound Derivatives (e.g., Boc- and Fmoc-protected forms)
The introduction of an amino group to the this compound core is a key step in synthesizing building blocks for peptide and peptidomimetic chemistry. The synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives has been reported, for example, through the hydrogenation of p-aminobenzoic acid. google.com
To be incorporated into solid-phase peptide synthesis (SPPS), the amino group needs to be protected. The two most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). google.comamericanpeptidesociety.org The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for orthogonal protection strategies. google.combiosynth.com The synthesis of Boc- and Fmoc-protected amino acids is a well-established process. nih.govub.edu For instance, a scalable synthesis of the Fmoc-protected peptide nucleic acid (PNA) backbone has been developed, which involves a protecting group swap from Boc to Fmoc. nih.gov
| Protecting Group | Deprotection Condition | Key Features |
| Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) | Acid-labile, used in Boc/Bn SPPS strategy. google.combiosynth.com |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., piperidine) | Base-labile, used in Fmoc/tBu SPPS strategy, offers mild deprotection. google.combiosynth.com |
Integration of this compound into Peptidomimetic Scaffolds
Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov The conformationally constrained scaffold of this compound makes it an attractive building block for designing peptidomimetics. nih.gov
Solid-phase synthesis is a common method for preparing peptidomimetics, allowing for the rapid assembly of complex molecules. nih.gov Amino-substituted this compound derivatives, protected with either Boc or Fmoc groups, can be readily incorporated into peptide chains using standard SPPS protocols. biosynth.comnih.gov These building blocks can serve as replacements for natural amino acids, introducing specific conformational constraints into the peptide backbone. The phenyl group can also be further functionalized to mimic the side chains of aromatic amino acids.
Multi-Component Reactions and Cascade Transformations for Complex Derivatives
Multi-component reactions (MCRs), where more than two starting materials react in a single pot to form a product incorporating most of the initial atoms, offer an efficient route to complex molecules. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs, such as the Ugi and Passerini reactions, provide a framework for designing convergent syntheses of its complex derivatives. nih.govnih.gov These reactions are valuable for creating dipeptide scaffolds and other intricate structures. nih.gov
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, often initiated by a single catalytic event. A relevant example is the Prins/Friedel–Crafts cyclization cascade. beilstein-journals.org This strategy can be envisioned for constructing the 4-phenylcyclohexane core. For instance, a suitably designed acyclic precursor could undergo a Lewis acid-promoted cyclization, where an initial carbocation formation is followed by an intramolecular Friedel-Crafts-type reaction with a pendant phenyl group to form the desired carbocyclic ring system. Such a sequence offers a step-economical approach to the core structure of this compound.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Key catalytic strategies include the hydrogenation of aromatic precursors and selective oxidation and reduction methods.
Hydrogenation of Aromatic Precursors for Cyclohexane Ring Formation
A primary method for constructing the cyclohexane ring of this compound involves the catalytic hydrogenation of an aromatic precursor. For example, p-hydroxybenzoic acid or its esters can be hydrogenated to form 4-hydroxycyclohexanecarboxylic acid (or its ester), which can then be reacted with benzene (B151609) in a Friedel-Crafts reaction to yield the target molecule. google.com The hydrogenation of the aromatic ring is typically carried out using a ruthenium-on-carbon catalyst under pressure. google.com
Catalytic hydrogenation is a well-established method for converting alkenes to alkanes using H2 gas and a metal catalyst such as palladium, platinum, or nickel. youtube.comyoutube.com The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com The stability of the starting alkene influences the heat of hydrogenation, with more substituted (more stable) alkenes releasing less energy. youtube.com Catalyst poisoning by impurities like sulfur-containing compounds or nucleophilic amines can hinder the reaction. youtube.com
Selective Oxidation and Reduction Methodologies
Selective oxidation and reduction are crucial for manipulating functional groups during the synthesis of this compound and its derivatives.
Selective Oxidation: The oxidation of primary alcohols to carboxylic acids is a common transformation. organic-chemistry.org Various reagents and catalytic systems can achieve this, including chromium trioxide with periodic acid, and metal-free methods using organocatalysts like 2-chloroanthraquinone (B1664062) under visible light. organic-chemistry.org In the context of this compound synthesis, selective oxidation might be employed to convert a precursor alcohol to the final carboxylic acid. For instance, the liquid phase oxidation of cyclohexylbenzene (B7769038) can yield cyclohexylbenzene-1-hydroperoxide, a key intermediate for producing phenol (B47542) and cyclohexanone (B45756). researchgate.net
Selective Reduction: The chemoselective reduction of a carboxylic acid in the presence of other reducible functional groups, such as a ketone, presents a significant challenge. A notable method involves the activation of the carboxylic acid as a mixed anhydride, followed by reduction with sodium borohydride (B1222165). nih.govnih.gov This approach has been successfully applied to the selective reduction of the carboxylic acid group in fenofibric acid and bezafibrate, leaving a ketone or amide group intact. nih.govnih.gov This methodology could be valuable for synthesizing derivatives of this compound that contain other carbonyl functionalities.
Analogues and Related Compounds
The synthesis of analogues of this compound, including halogenated and structurally complex derivatives, expands the chemical space available for various applications.
Synthesis of Halogenated this compound Analogues
The introduction of halogens into the structure of this compound can significantly modify its properties. The synthesis of halogenated analogues can be achieved by using halogenated starting materials. For example, a Friedel-Crafts reaction between 4-hydroxycyclohexanecarboxylic acid and a halogenated benzene derivative can produce a halogenated this compound. google.com Another approach involves the synthesis of halogenated phenoxychalcones, which can serve as precursors to more complex halogenated cyclic systems. nih.gov
Preparation of Spirocyclic and Fused-Ring Derivatives
The synthesis of spirocyclic and fused-ring derivatives of this compound introduces three-dimensional complexity. Spirocycles, where two rings share a single atom, are of increasing interest in medicinal chemistry. nih.gov Synthetic strategies towards spirocycles include the Paternò–Büchi reaction between cyclic ketones and maleic acid derivatives to form spirocyclic oxetanes. rsc.org Fused-ring systems can be prepared through various cyclization reactions. For example, the synthesis of stereoisomeric 1-methylcyclohexane-1,2-dicarboxylic acids provides insight into the formation of fused bicyclic systems. rsc.org Spiro-fused polycyclic aromatic compounds containing heteroatoms like furan (B31954) have also been synthesized, highlighting the diverse range of structurally complex derivatives that can be accessed. mdpi.com
Chemical Reactivity and Transformation Mechanisms of 4 Phenylcyclohexanecarboxylic Acid
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group is a hub of reactivity, primarily undergoing reactions typical of this functional class, such as esterification, amidation, and decarboxylation. These transformations proceed through well-established mechanistic pathways.
Esterification and Amidation Reactions
Esterification: 4-Phenylcyclohexanecarboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This process, known as Fischer esterification, is an equilibrium-driven reaction. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is often used, or the water generated during the reaction is removed. masterorganicchemistry.comlibretexts.org The reaction mechanism involves several key steps: protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon; nucleophilic attack by the alcohol to form a tetrahedral intermediate; proton transfer; and subsequent elimination of water to yield the ester. masterorganicchemistry.comyoutube.com
Amidation: The formation of amides from this compound requires reaction with an amine. Direct reaction is often inefficient due to the basicity of the amine and the acidity of the carboxylic acid, which leads to salt formation. Therefore, activating agents are frequently employed. jackwestin.com One common method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, by using a reagent like thionyl chloride (SOCl₂). libretexts.orgyoutube.com The resulting acid chloride is then reacted with the amine to form the amide. youtube.com Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid can facilitate the direct amidation of carboxylic acids with amines. mdpi.comorgsyn.org
Decarboxylation Pathways
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). jackwestin.com For simple carboxylic acids like this compound, this reaction is generally difficult and requires high temperatures. The stability of a regular carboxylic acid means it will not spontaneously decarboxylate. youtube.com However, the presence of a carbonyl group at the beta-position relative to the carboxylic acid significantly facilitates decarboxylation upon heating. youtube.comkhanacademy.org While this compound itself does not possess this beta-keto acid structure, derivatives could be synthesized to undergo this reaction. The mechanism for beta-keto acid decarboxylation involves a cyclic transition state where the carboxyl proton is transferred to the beta-carbonyl group, leading to the formation of an enol and CO₂, followed by tautomerization of the enol to the more stable keto form. youtube.comkhanacademy.org
Nucleophilic Acyl Substitution Mechanisms
The reactions of the carboxylic acid group, including esterification and the formation of acid halides, fall under the general category of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reactions involves the substitution of a leaving group on an acyl carbon with a nucleophile. masterorganicchemistry.com The reactivity of carboxylic acid derivatives in these substitutions is a key concept. libretexts.orgpearson.com Generally, the reaction proceeds through a tetrahedral intermediate formed by the nucleophile's attack on the carbonyl carbon. masterorganicchemistry.comlibretexts.org This intermediate then collapses, expelling the leaving group and reforming the carbon-oxygen double bond. libretexts.org The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, which is why acid catalysis is often necessary for reactions like Fischer esterification to protonate the hydroxyl group and convert it into a better leaving group (water). libretexts.org The conversion to an acid chloride with thionyl chloride also serves to create a much better leaving group (the chlorosulfite group, which then decomposes). libretexts.org
Cyclohexane (B81311) Ring Transformations
The cyclohexane ring of this compound, while generally stable, can undergo transformations such as oxidation and reduction under specific conditions. The conformation of the cyclohexane ring, which preferentially adopts a stable chair conformation to minimize ring strain, can influence the stereochemical outcome of these reactions. youtube.commasterorganicchemistry.com
Oxidation and Reduction of the Cyclohexane Moiety
Oxidation: The oxidation of a cyclohexane ring can lead to various products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of cyclohexane itself can yield a mixture of cyclohexanol (B46403) and cyclohexanone (B45756), which can be further oxidized to adipic acid. nih.govmdpi.com A process for the high-temperature oxidation of cycloalkane carboxylic acids in the presence of oxygen and a metallic compound has been described to produce cyclic ketones and cyclic olefins. google.com.pg For example, the oxidation of cyclohexane carboxylic acid can yield cyclohexanone, cyclohexene (B86901), and phenol (B47542). google.com.pg The phenyl substituent on the cyclohexane ring can also influence the oxidation process. The benzylic position (the carbon atom of the cyclohexane ring attached to the phenyl group) is potentially susceptible to oxidation, similar to how alkyl chains on a benzene (B151609) ring can be oxidized to carboxylic acids under strong oxidizing conditions, provided a benzylic hydrogen is present. youtube.com
Reduction: The reduction of the cyclohexane ring is a less common transformation as it is already a saturated system. However, under forcing conditions with strong reducing agents, it might be possible. More relevant is the reduction of potential oxidized derivatives of the ring. For instance, if the cyclohexane ring were oxidized to a cyclohexanone derivative, the ketone functionality could be reduced. Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce cyclohexanone to cyclohexanol. doubtnut.com A more vigorous reduction, such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid), can reduce a ketone all the way to the corresponding alkane, in this case, converting a cyclohexanone derivative back to a cyclohexane derivative. doubtnut.com
Ring-Opening Reactions and Derivatization
Phenyl Group Functionalization
Functionalization of the phenyl ring in this compound allows for the introduction of new chemical moieties, profoundly altering its electronic and steric characteristics. The primary strategies for this involve leveraging the inherent reactivity of the aromatic ring through electrophilic substitution or employing directing group strategies for site-selective C-H activation.
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. leah4sci.com In the case of this compound, the substituent on the phenyl ring is the 4-(carboxycyclohexyl) group. This group, being an alkyl substituent, influences the regioselectivity of the substitution.
Alkyl groups are generally classified as activating and ortho-, para-directing. organicchemistrytutor.comlibretexts.org This is due to two primary effects:
Inductive Effect : Alkyl groups donate electron density through the sigma bond network, enriching the aromatic ring and making it more nucleophilic and thus more reactive towards electrophiles than benzene. youtube.com
Hyperconjugation : The overlap of C-H σ-bonds of the alkyl group with the π-system of the ring provides additional stabilization to the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction, particularly when the positive charge is located at the ortho or para positions. khanacademy.org
Consequently, when this compound undergoes electrophilic aromatic substitution, the incoming electrophile is directed primarily to the positions ortho and para to the cyclohexyl substituent. The para product is often favored due to reduced steric hindrance compared to the ortho positions. masterorganicchemistry.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Electrophile (E⁺) | Major Products |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-Nitro-4-phenylcyclohexanecarboxylic acid (ortho), 4-Nitro-4-phenylcyclohexanecarboxylic acid (para) |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 2-Bromo-4-phenylcyclohexanecarboxylic acid (ortho), 4-Bromo-4-phenylcyclohexanecarboxylic acid (para) |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Sulfo-4-phenylcyclohexanecarboxylic acid (ortho), 4-Sulfo-4-phenylcyclohexanecarboxylic acid (para) |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | ortho- and para-alkylated products (subject to carbocation rearrangement and polyalkylation) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | ortho- and para-acylated products |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution. leah4sci.comyoutube.com
While EAS provides a route to ortho and para functionalization, achieving exclusive substitution at a specific position, particularly the ortho position, requires more advanced strategies like directed metalation.
Directed ortho-metalation (DoM) is a powerful technique where a directing metalation group (DMG) coordinates to an organolithium reagent, guiding deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org The carboxylic acid group is known to be an effective DMG for the ortho-lithiation of benzoic acids, where it directs functionalization to the C2 and C6 positions of the ring. semanticscholar.orgbohrium.comorganic-chemistry.orgacs.org
In this compound, the carboxylic acid is not directly attached to the phenyl ring. Therefore, classical DoM is not feasible. Instead, functionalization can be achieved through remote C-H functionalization , a strategy that has gained prominence for its ability to modify C-H bonds distant from an initial functional group. nih.govacs.org In this context, the native carboxylate group can act as a directing group for transition metal catalysts, typically palladium. sci-hub.sersc.org The reaction proceeds via a cyclometalated intermediate, where the catalyst is brought into proximity with the C-H bonds of the phenyl ring through a large-ring chelation-like transition state. nih.govrsc.org This approach can enable site-selective functionalization at the ortho C-H bonds of the phenyl ring, a transformation not easily achieved by other means.
Table 2: Potential Directed C-H Functionalization Reactions of this compound
| Reaction Type | Catalytic System | Coupling Partner | Potential Product Type |
| Ortho-Olefination | Pd(OAc)₂, Ligand | Alkenes (e.g., acrylates) | ortho-alkenylated phenyl ring |
| Ortho-Arylation | Pd(OAc)₂, Ligand | Aryl halides/boronic acids | ortho-arylated phenyl ring |
| Ortho-Acetoxylation | Pd(OAc)₂, Oxidant | Acetic Acid Source | ortho-hydroxylated phenyl ring (after hydrolysis) |
| Ortho-Iodination | Pd(OAc)₂, Ligand | Iodine Source (e.g., NIS) | ortho-iodinated phenyl ring |
This table outlines potential transformations based on modern palladium-catalyzed remote C-H functionalization methodologies directed by carboxylic acids. sci-hub.sersc.org
Reaction Mechanisms and Kinetic Studies
Understanding the mechanisms of these transformations is crucial for predicting outcomes and optimizing reaction conditions. While specific kinetic studies on this compound are not widely reported, the mechanisms can be inferred from extensive research on analogous systems.
The mechanism for electrophilic aromatic substitution proceeds in two principal steps:
Attack on the Electrophile : The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. It leads to the formation of a resonance-stabilized carbocation known as the arenium ion or sigma complex. youtube.com
Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring, leading to the substituted product. This step is fast. rsc.org
For the nitration of this compound, the stability of the intermediate arenium ion dictates the ortho/para regioselectivity. The positive charge in the ortho and para intermediates can be delocalized onto the carbon atom bearing the cyclohexyl group, which provides superior stabilization via the inductive effect compared to the meta intermediate. libretexts.org
The mechanism for carboxylate-directed remote C-H functionalization is more complex and typically involves a palladium catalyst. A generally accepted catalytic cycle for a reaction like C-H arylation involves:
C-H Activation : The substrate's carboxylate group coordinates to the Pd(II) center. This brings the catalyst into proximity with the phenyl ring, allowing for the cleavage of an ortho C-H bond and the formation of a six-membered palladacycle intermediate. This is often the turnover-limiting step.
Oxidative Addition : The aryl halide (Ar-X) coupling partner adds to the palladium center, oxidizing it from Pd(II) to Pd(IV).
Reductive Elimination : The new C-C bond is formed as the arylated product is released from the palladium center, which is reduced from Pd(IV) back to Pd(II), thus closing the catalytic cycle.
Kinetic studies on related systems have shown that the C-H activation step is often irreversible and rate-determining. The choice of ligand on the palladium catalyst and the nature of the base or additives are crucial for facilitating this step and achieving high yields and selectivity. epa.gov
Advanced Spectroscopic Characterization Methodologies for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of 4-Phenylcyclohexanecarboxylic acid, offering a window into the connectivity and spatial arrangement of atoms. The analysis of both cis and trans isomers reveals distinct spectral features that are crucial for their differentiation and conformational assessment.
The conformational equilibrium of the cyclohexyl ring, which rapidly interconverts between two chair conformations at room temperature, significantly influences the observed chemical shifts and coupling constants. In the case of the trans isomer, the phenyl and carboxylic acid groups can both be in equatorial positions, leading to a more stable conformation. Conversely, the cis isomer must have one substituent in an axial and the other in an equatorial position. youtube.com
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for trans-4-Phenylcyclohexanecarboxylic acid in CDCl₃
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| H-1 (axial) | ~2.55 | tt | J_ax,ax ≈ 12.0, J_ax,eq ≈ 3.5 |
| H-4 (axial) | ~2.50 | tt | J_ax,ax ≈ 12.0, J_ax,eq ≈ 3.5 |
| Phenyl-H | 7.20-7.35 | m | - |
| Cyclohexyl-H (eq) | ~1.60-2.20 | m | - |
| Cyclohexyl-H (ax) | ~1.40-1.55 | m | - |
| COOH | ~12.0 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for trans-4-Phenylcyclohexanecarboxylic acid in CDCl₃
| Carbon | Predicted δ (ppm) |
| C=O | ~182 |
| C-ipso | ~145 |
| C-ortho | ~128 |
| C-meta | ~129 |
| C-para | ~127 |
| C-1 | ~43 |
| C-4 | ~44 |
| C-2,6 | ~34 |
| C-3,5 | ~29 |
For the cis isomer, the axial and equatorial protons on the cyclohexane (B81311) ring will exhibit more averaged chemical shifts due to conformational flexibility, and the coupling constants will reflect these dynamic processes.
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of protons and carbons, particularly for complex spin systems like that of this compound.
Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton (¹H-¹H) coupling networks. organicchemistrydata.org For this compound, cross-peaks would be observed between the methine protons at C-1 and C-4 and their adjacent methylene (B1212753) protons on the cyclohexane ring. This allows for the tracing of the connectivity within the aliphatic ring system. The absence of cross-peaks between the phenyl protons and the cyclohexyl protons confirms their separation.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This technique is crucial for assigning the ¹³C signals of the cyclohexane ring by linking them to their attached protons, whose chemical shifts are more readily distinguished. For instance, the proton signal at ~2.55 ppm (H-1) would show a correlation to the carbon signal at ~43 ppm (C-1).
Solid-state NMR (ssNMR) provides valuable information about the conformation and packing of molecules in the crystalline state, where molecular motions are restricted. researchgate.net For this compound, ssNMR can be used to determine the precise chair conformation of the cyclohexane ring and the orientation of the phenyl and carboxylic acid substituents in the solid state. Differences in the ¹³C chemical shifts between the solid-state and solution-phase spectra can highlight the effects of crystal packing and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. rubingroup.org
Isotopic labeling, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C or ²H), is a powerful tool for elucidating reaction mechanisms and for aiding in spectral assignment. organicchemistrydata.org While specific isotopic labeling studies on this compound are not widely reported, this technique could be employed to:
Trace biosynthetic pathways: If the compound were of natural origin, feeding an organism with ¹³C-labeled precursors could reveal the building blocks of the molecule.
Elucidate reaction mechanisms: In the synthesis of this compound, labeling specific positions could track bond formations and rearrangements.
Aid in NMR signal assignment: Selective ¹³C enrichment at a specific carbon atom would dramatically enhance its NMR signal, confirming its chemical shift. Similarly, deuterium (B1214612) labeling can simplify complex ¹H NMR spectra by removing specific signals and their couplings.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of a molecule, providing characteristic fingerprints of its functional groups.
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is dominated by the characteristic absorptions of the carboxylic acid and the phenyl group. orgchemboulder.com
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | Stretching | 3300-2500 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium |
| C-H (Aliphatic) | Stretching | 3000-2850 | Medium |
| C=O (Carboxylic acid) | Stretching | 1710-1680 | Strong |
| C=C (Aromatic) | Stretching | 1600, 1450 | Medium |
| C-O (Carboxylic acid) | Stretching | 1320-1210 | Strong |
| O-H (Carboxylic acid) | Bending (out-of-plane) | 960-900 | Broad, Medium |
The broad O-H stretching band is a hallmark of the hydrogen-bonded dimer form of the carboxylic acid. The C=O stretching frequency can be sensitive to the electronic effects of the phenyl ring and the stereochemistry of the molecule.
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. ias.ac.in The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.
Table 4: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H (Aromatic) | Stretching | ~3060 | Strong |
| C=O (Carboxylic acid) | Stretching | ~1650 | Medium |
| C=C (Aromatic ring) | Stretching (breathing mode) | ~1600, ~1000 | Strong |
| C-C (Cyclohexane ring) | Stretching | Various in fingerprint region | Medium-Weak |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering insights into the structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of this compound, which is C₁₃H₁₆O₂. scbt.com This technique measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.
The theoretical monoisotopic mass of this compound is 204.11504 Da. uni.lu HRMS analysis, often using techniques like electrospray ionization (ESI), can measure this mass with a high degree of precision, typically within a few parts per million (ppm). This level of accuracy is crucial for distinguishing the target compound from other potential isomers or isobaric interferences. For instance, automated data analysis methods for GC-EI-HRMS can reliably reconstruct chemical formulae for unknown compounds, a testament to the power of high-resolution data. nih.gov
The table below presents the predicted collision cross-section (CCS) values for various adducts of this compound, which can be valuable for identification purposes in ion mobility-mass spectrometry. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 205.12232 | 145.6 |
| [M+Na]⁺ | 227.10426 | 149.9 |
| [M-H]⁻ | 203.10776 | 150.1 |
| [M+NH₄]⁺ | 222.14886 | 163.3 |
| [M+K]⁺ | 243.07820 | 147.0 |
| [M+H-H₂O]⁺ | 187.11230 | 138.9 |
| [M+HCOO]⁻ | 249.11324 | 164.1 |
| [M+CH₃COO]⁻ | 263.12889 | 182.7 |
Tandem mass spectrometry (MS/MS) is a key technique for elucidating the fragmentation pathways of this compound, providing valuable structural information. In a typical MS/MS experiment, the molecular ion or a specific precursor ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The analysis of these fragments helps to piece together the molecule's structure.
For carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da). libretexts.org Aromatic carboxylic acids, in particular, often show prominent molecular ion peaks and significant peaks corresponding to [M-OH]⁺ and [M-COOH]⁺. youtube.com
In the case of this compound, the fragmentation would likely involve several key pathways:
Loss of the Carboxyl Group: Cleavage of the bond between the cyclohexane ring and the carboxylic acid group would result in a significant fragment corresponding to the loss of COOH (m/z 45).
Loss of Water: Dehydration, the loss of an H₂O molecule (18 Da), is a common fragmentation pathway for carboxylic acids, especially in the presence of an ortho group with an abstractable hydrogen. youtube.com
Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, leading to a series of characteristic losses of C₂H₄ (28 Da) units.
Acylium Ion Formation: Cleavage of the C-C bond adjacent to the carbonyl group can form a stable acylium ion (R-CO⁺), which is a common feature in the mass spectra of carboxylic acid derivatives. libretexts.org
The specific fragmentation pattern can also be influenced by the stereochemistry of the molecule (cis vs. trans isomers), as the spatial arrangement of atoms can affect the favorability of certain rearrangement reactions, such as the McLafferty rearrangement. youtube.comyoutube.com This rearrangement is particularly prominent in primary amides and can lead to a base peak at m/z 59. libretexts.org The study of fragmentation pathways is crucial for distinguishing between isomers and understanding the intrinsic chemical properties of the molecule in the gas phase. nih.gov
X-ray Diffraction Crystallography for Solid-State Structure Determination
For this compound, XRD analysis would reveal whether the molecule adopts a cis or trans configuration in the solid state. The trans-isomer is generally considered to be thermodynamically more stable due to reduced steric hindrance compared to the cis-form. Crystal structure studies of related compounds, such as trans-4-(phenoxymethyl)cyclohexanecarboxylic acid, have confirmed a chair conformation for the cyclohexane ring, with average C-C bond lengths of 1.517 Å.
The process of X-ray crystallography involves several key steps: growing a suitable single crystal, collecting diffraction data, solving the phase problem to generate an initial structural model, and refining this model to obtain the final, highly accurate structure. nih.gov
The crystallographic data obtained for a derivative, 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, provides a relevant example of the type of information that can be gleaned from such an analysis. researchgate.net
| Parameter | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a (Å) | 14.4696(7) |
| b (Å) | 9.5385(4) |
| c (Å) | 18.7042(11) |
| β (°) | 112.619(2) |
| Volume (ų) | 2383.0(2) |
| Z | 8 |
This data, along with the determined atomic coordinates, allows for a complete and unambiguous description of the molecule's solid-state structure. researchgate.net The crystal packing is influenced by intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimeric structures.
Computational and Theoretical Investigations of 4 Phenylcyclohexanecarboxylic Acid
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational in modern chemistry for providing a detailed, electron-level understanding of molecular systems. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. Instead of dealing with the complex many-electron wavefunction, DFT simplifies the problem by focusing on the electron density.
For 4-Phenylcyclohexanecarboxylic acid, DFT calculations are instrumental in predicting its electronic structure and reactivity. Key properties that can be determined include:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant predictor of molecular stability; a smaller gap often indicates higher reactivity.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carboxylic acid group would show a high negative potential, while the acidic proton would be a site of positive potential.
Global Reactivity Descriptors: Based on the energies of the frontier molecular orbitals, various descriptors such as ionization potential, electron affinity, chemical potential, molecular hardness, and the electrophilicity index can be calculated to quantify the molecule's reactivity. researchgate.net
DFT calculations, often using functionals like B3LYP, are employed to analyze these properties, providing a robust framework for understanding how the molecule might interact with other chemical species. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical data obtained from DFT calculations for an organic molecule like this compound. The values are for illustrative purposes.
| Property | Typical Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and electronic excitation energy. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
| Ionization Potential (IP) | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (EA) | 1.2 eV | Energy released upon adding an electron. |
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for energy calculations.
These high-accuracy methods are particularly valuable for:
Calculating Benchmark Energies: They can provide "gold standard" energies for different conformers of this compound (e.g., cis vs. trans, chair vs. boat conformations). These benchmark energies are then used to validate or parameterize less computationally expensive methods like molecular mechanics force fields.
Determining Reaction Energetics: For reactions involving this compound, ab initio methods can compute reaction energies and activation barriers with high precision. For instance, the energy difference between the cis and trans isomers, which dictates the thermodynamic equilibrium, can be accurately determined. Research on the related 4-phenylcyclohexane-1,1-dicarboxylic acid has shown that different reaction conditions can lead to product ratios that deviate from the thermodynamic equilibrium, highlighting the importance of precise energy calculations.
Conformational Analysis using QM Methods
The conformational landscape of this compound is complex due to the flexibility of the cyclohexane (B81311) ring and the rotation of the phenyl and carboxylic acid groups. QM methods are essential for exploring this landscape.
The cyclohexane ring primarily adopts a chair conformation. The phenyl and carboxylic acid groups can be in either axial or equatorial positions, leading to cis (both axial or both equatorial) and trans (one axial, one equatorial) isomers. Further complexity arises from the rotational orientation of the phenyl ring relative to the cyclohexane ring.
A conformational search using QM methods involves:
Geometry Optimization: The structure of each potential conformer is optimized to find its minimum energy geometry.
Energy Calculation: The relative energies of all optimized conformers are calculated to identify the most stable forms. Conformational energy differences, even if small (e.g., around 3 kcal/mol), can determine the dominant isomer at equilibrium.
Transition State Search: The energy barriers for interconversion between conformers (e.g., chair-flip of the cyclohexane ring) are calculated by locating the transition state structures.
Studies on similar substituted cyclohexanes confirm that the lowest energy conformation typically has bulky substituents in the equatorial position to minimize steric strain. Therefore, the trans isomer with both the phenyl and carboxylic acid groups in equatorial positions is expected to be the most stable conformer of this compound.
Molecular Mechanics (MM) and Force Field Development
While QM methods are highly accurate, their computational cost limits their application to large systems or long-timescale simulations. Molecular Mechanics (MM) offers a computationally efficient alternative by modeling atoms as balls and bonds as springs, using a set of parameters known as a force field.
Application of Established Force Fields (e.g., AMBER) for Conformational Sampling
Established force fields like AMBER (Assisted Model Building and Energy Refinement) are widely used for simulating biomolecules and organic molecules. The General AMBER Force Field (GAFF) is specifically designed to provide parameters for a broad range of small organic molecules, making it suitable for studying this compound.
Using a force field like GAFF, one can perform Molecular Dynamics (MD) simulations. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of the conformational space of this compound in a simulated environment (e.g., in a solvent like water). This conformational sampling can reveal:
The relative populations of different conformers (cis vs. trans).
The dynamics of conformational changes, such as the cyclohexane ring flip.
The preferred orientations of the phenyl and carboxyl groups.
Table 2: Key Components of a Molecular Mechanics Force Field This table outlines the energy terms that constitute a typical force field like AMBER/GAFF.
| Term | Mathematical Form (Simplified) | Description |
| Bond Stretching | k_b (r - r_0)^2 | Energy associated with stretching or compressing a bond from its equilibrium length r_0. |
| Angle Bending | k_θ (θ - θ_0)^2 | Energy required to bend an angle from its equilibrium value θ_0. |
| Torsional/Dihedral | Σ V_n [1 + cos(nφ - γ)] | Energy associated with rotation around a bond, describing conformational preferences. |
| van der Waals | (A/r^12) - (B/r^6) (Lennard-Jones Potential) | Describes short-range repulsive and long-range attractive forces between non-bonded atoms. |
| Electrostatic | (q_i * q_j) / (ε * r_ij) (Coulomb's Law) | Describes the interaction between atomic partial charges q_i and q_j. |
Development of Customized Force Field Parameters for this compound Derivatives
While general force fields like GAFF are powerful, their accuracy may be limited for novel molecules or when high precision is required. In such cases, developing customized force field parameters becomes necessary. This is particularly relevant for derivatives of this compound where substituents might introduce unique electronic or steric effects not well-captured by existing parameters.
The process of developing custom parameters typically involves:
Deriving Partial Charges: High-level QM calculations are performed to determine the electrostatic potential of the molecule. Atomic partial charges are then derived by fitting them to reproduce this potential, often using methods like the Restrained Electrostatic Potential (RESP) approach.
Parameterizing Bonded Terms: Bond lengths, angles, and especially dihedral angles are parameterized by fitting the MM energy profiles to high-quality QM potential energy scans. For example, the torsional parameters governing the rotation of the phenyl group would be adjusted until the MM energy barrier matches the one calculated by an ab initio method.
Validation: The new parameters are validated by running MD simulations and comparing the results against experimental data or high-level QM calculations. Key validation metrics include reproducing conformational energies, geometries, and dynamic properties.
This meticulous process ensures that the force field can accurately model the specific structural and dynamic features of this compound and its derivatives, enabling more reliable and predictive molecular simulations.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules over time. This allows for the exploration of conformational changes, solvent effects, and interactions with other molecules.
Dynamics of this compound in Solution
The behavior of this compound in a solvent, typically water for biological relevance, is crucial for understanding its properties such as solubility and its potential to interact with biological targets. MD simulations can model the intricate dance between the solute and solvent molecules.
In a typical simulation, a single molecule of this compound would be placed in a box of explicit solvent molecules, such as the TIP3P water model. The system would then be subjected to energy minimization to remove any unfavorable starting contacts, followed by a period of equilibration where the temperature and pressure are brought to the desired conditions (e.g., 300 K and 1 atm). Finally, a production run is performed, during which the trajectory of each atom is saved for analysis.
Analysis of these trajectories can reveal key insights. For instance, the formation and breaking of hydrogen bonds between the carboxylic acid group and surrounding water molecules can be monitored. mdpi.com The orientation and dynamics of the phenyl and cyclohexane rings relative to each other and to the solvent would also be of significant interest. Studies on similar organic acids have shown that the interplay between hydrophobic and hydrophilic interactions governs their behavior in aqueous environments. nih.govacs.org The phenyl group, being hydrophobic, would likely influence the local water structure, while the carboxylic acid group would engage in dynamic hydrogen bonding. nih.gov
Table 1: Illustrative MD Simulation Parameters for this compound in Water
| Parameter | Value |
| System Composition | 1 molecule of this compound, ~5000 water molecules |
| Force Field | COMPASS |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
| Long-range Electrostatics | Ewald summation |
This table represents a typical setup for an MD simulation and is for illustrative purposes.
The conformational flexibility of the cyclohexane ring (chair, boat, twist-boat conformations) and the rotational freedom of the phenyl group would be a primary focus of such a study. Conformational studies on phenylcyclohexane (B48628) itself have shown a preference for the phenyl group to be in an equatorial position. researchgate.netnih.gov The presence of the carboxylic acid group, however, could influence this equilibrium.
Ligand-Receptor Interaction Dynamics
To understand how this compound might interact with a biological target, such as a protein receptor, MD simulations of the ligand-receptor complex are indispensable. nih.gov These simulations can reveal the stability of the binding pose predicted by docking, the key intermolecular interactions that stabilize the complex, and the role of water molecules in the binding interface.
Following a computational docking study to predict the initial binding mode, the resulting complex would be embedded in a solvent box and subjected to MD simulations similar to those described for the solvated ligand alone. Analysis of the simulation trajectory would focus on the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. nih.gov A stable RMSD over the course of the simulation suggests a stable binding mode.
Furthermore, the specific interactions between this compound and the amino acid residues of the receptor's binding pocket can be quantified. This includes monitoring hydrogen bonds, hydrophobic contacts, and potential π-π stacking interactions involving the phenyl ring. The carboxylic acid moiety is a common recognition element in biological systems and would be expected to form key hydrogen bonds or salt bridges with appropriate residues in the receptor. nih.gov
Table 2: Illustrative Analysis of Ligand-Receptor Interactions from a Hypothetical MD Simulation
| Interaction Type | Interacting Groups | Average Distance (Å) | Occupancy (%) |
| Hydrogen Bond | Carboxyl-OH with Aspartate-OD1 | 2.8 | 85 |
| Hydrogen Bond | Carboxyl-C=O with Arginine-NH2 | 3.1 | 70 |
| Hydrophobic Contact | Phenyl Ring with Leucine side chain | < 4.0 | 95 |
| Hydrophobic Contact | Cyclohexane Ring with Valine side chain | < 4.0 | 90 |
| π-π Stacking | Phenyl Ring with Tyrosine Ring | 4.5 | 40 |
This table is a hypothetical representation of the types of data that would be extracted from an MD simulation of a protein-ligand complex.
Computational Docking and Ligand-Protein Interaction Studies
Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com In the context of drug discovery, it is frequently used to predict how a small molecule, such as this compound, might bind to a protein target.
The process involves preparing the 3D structures of both the ligand and the protein receptor. The ligand's structure would be energy minimized to find its lowest energy conformation. For the protein, a binding site or "pocket" is identified, often from the crystal structure of the protein with a known ligand or through computational pocket detection algorithms.
Docking software then systematically samples a large number of possible conformations and orientations of the ligand within the binding site. Each of these "poses" is evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the potential binding mode.
For this compound, a docking study would likely explore interactions with a receptor that has a binding pocket capable of accommodating both the bulky cyclohexane-phenyl moiety and forming specific interactions with the carboxylic acid group. The phenyl ring could engage in hydrophobic and aromatic interactions, while the cyclohexane ring would likely fit into a hydrophobic pocket. The carboxylic acid group would be a key driver of binding, forming strong directional interactions like hydrogen bonds with polar or charged amino acid residues. nih.gov
Table 3: Illustrative Docking Results for this compound against a Hypothetical Receptor
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| 1 | -8.5 | ARG 122, TYR 88, LEU 150 | Hydrogen Bond, π-π Stacking, Hydrophobic |
| 2 | -8.2 | LYS 75, PHE 110, ILE 145 | Salt Bridge, Hydrophobic |
| 3 | -7.9 | GLN 92, TRP 112, ALA 148 | Hydrogen Bond, Hydrophobic |
This table provides a hypothetical example of the output from a molecular docking study.
The results of computational docking provide a static snapshot of the likely binding mode. These predictions are often used as the starting point for more rigorous computational methods like the molecular dynamics simulations described in the previous section to refine the binding pose and assess its stability in a dynamic, solvated environment. nih.gov
Applications of 4 Phenylcyclohexanecarboxylic Acid in Medicinal Chemistry and Drug Discovery
Role as a Building Block in Peptide Synthesis
The incorporation of unnatural amino acids and rigid structural motifs into peptides is a well-established strategy to enhance their pharmacological properties. 4-Phenylcyclohexanecarboxylic acid serves as a key component in this endeavor, offering a means to introduce conformational constraints and improve bioactivity and stability.
Incorporation into Peptide Chains for Enhanced Bioactivity and Stability
The introduction of cyclic structures, such as the phenylcyclohexane (B48628) moiety, into peptide backbones can significantly influence their three-dimensional structure. This can lead to peptides with enhanced binding affinity for their biological targets and increased resistance to enzymatic degradation. The phenyl group can engage in hydrophobic interactions, while the carboxylic acid allows for amide bond formation, seamlessly integrating the unit into a peptide sequence.
The synthesis of peptides containing non-standard residues like this compound often involves solid-phase peptide synthesis (SPPS). In this method, the peptide is assembled sequentially on a solid support, with each amino acid, including the modified one, being added in a stepwise manner. The carboxylic acid group of this compound can be activated to facilitate its coupling to the free amino group of the growing peptide chain.
Design of Conformationally Constrained Peptides
The inherent flexibility of linear peptides is often a major drawback, leading to reduced receptor selectivity and susceptibility to proteolysis. nih.gov By incorporating rigid elements like the 4-phenylcyclohexane scaffold, the conformational freedom of the peptide is reduced. This pre-organization of the peptide into a bioactive conformation can result in a more favorable binding entropy upon interaction with its target receptor. This strategy has been successfully employed in the design of various peptide-based therapeutics. The rigid nature of the cyclohexane (B81311) ring helps to lock the peptide into a specific three-dimensional shape, which can be crucial for potent and selective biological activity.
Design of Novel Pharmaceutical Agents
Beyond its use in peptide modification, this compound and its derivatives are instrumental in the development of small-molecule drugs targeting a range of diseases.
Development of Ligands for Specific Receptors (e.g., Dopamine (B1211576) D3/D2 Receptors, Melanocortin Receptors)
Dopamine D3/D2 Receptors: The dopamine D3 and D2 receptors are important targets for the treatment of various neurological and psychiatric disorders. nih.gov The development of selective ligands for these receptors is a key area of research. The 4-phenylcyclohexyl moiety has been incorporated into the structure of potential dopamine receptor ligands. The phenyl group can interact with aromatic residues in the receptor's binding pocket, while the cyclohexane ring provides a specific spatial orientation of the pharmacophoric groups, contributing to both affinity and selectivity.
Melanocortin Receptors: The melanocortin receptor system is involved in regulating a wide array of physiological processes, including energy homeostasis, sexual function, and inflammation. nih.gov Derivatives of this compound have been investigated as ligands for melanocortin receptors, particularly the melanocortin-4 receptor (MC4R), a key target for the treatment of obesity. For instance, linear pentapeptides containing 1-amino-4-phenylcyclohexane-1-carboxylic acid (a derivative of this compound) have been shown to be potent and selective agonists for the human MC4R. nih.gov The rigid phenyl-containing template plays a crucial role in achieving this high potency and selectivity. nih.gov
Table 1: Research Findings on this compound Derivatives as Receptor Ligands
| Receptor Target | Compound/Derivative | Key Finding | Reference |
| Dopamine D3/D2 Receptors | Phenylpiperazine derivatives | Incorporation of a 4-phenylcyclohexyl group can influence binding affinity and selectivity. | nih.gov |
| Melanocortin-4 Receptor (MC4R) | Linear pentapeptides containing 1-amino-4-phenylcyclohexane-1-carboxylic acid | Potent and selective hMC4R agonists. | nih.gov |
Synthesis of Anti-inflammatory and Analgesic Agents
Chronic inflammation and pain are major health concerns, and the development of new and effective treatments is a continuous effort. Carboxylic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The this compound scaffold has been explored for the synthesis of novel anti-inflammatory and analgesic agents. nih.govnih.gov The rationale behind this approach is that the lipophilic phenylcyclohexyl group can enhance the compound's ability to penetrate tissues and reach the site of inflammation, while the carboxylic acid group is often crucial for interacting with the active site of enzymes like cyclooxygenase (COX), which are key mediators of inflammation and pain.
Table 2: Research on this compound Derivatives in Inflammation and Pain
| Compound Class | Therapeutic Target | Key Finding | Reference |
| 6-chloro-5-cyclohexylindan-1-carboxylic acid analogues | Anti-inflammatory agents | Stereoselective synthesis of hydroxylated metabolites. | nih.gov |
| 4-oxo-quinoline-2-carboxylic acid derivatives | Anti-inflammatory and analgesic agents | Derivatives showed good anti-inflammatory and analgesic activities in vivo. | nih.gov |
| Thioxoquinazolinone derivatives | Anti-inflammatory and analgesic agents | Some synthesized compounds exhibited significant anti-inflammatory and analgesic activity. | nih.gov |
Investigation of Neuroprotective Compounds
Neurodegenerative diseases represent a significant and growing unmet medical need. The search for compounds that can protect neurons from damage and death is a major focus of medicinal chemistry research. Phenolic compounds and carboxylic acids are among the chemical classes that have been investigated for their neuroprotective potential. nih.govexplorationpub.com While direct studies on this compound for neuroprotection are limited, its structural motifs are present in compounds with known neuroprotective effects. For instance, the amide of 4-phenoxyaniline (B93406) and piperidine-4-carboxylic acid, which shares structural similarities, has shown promising neuroprotective features. researchgate.net The phenyl group can contribute to interactions with protein targets involved in neurodegenerative pathways, and the carboxylic acid can be modified to modulate the compound's properties.
Bioconjugation Chemistry with this compound Derivatives
There is no specific evidence in the reviewed literature of this compound derivatives being widely used as key reagents in bioconjugation chemistry. However, the inherent chemical properties of the carboxylic acid functional group make it fundamentally suitable for such applications.
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein, antibody, or nucleic acid. The carboxylic acid group is a versatile handle for this purpose. It can be activated to form a more reactive intermediate, which can then readily couple with nucleophilic functional groups on a biomolecule, most commonly the ε-amino group of lysine (B10760008) residues or the N-terminus of a peptide chain.
Common Activation and Conjugation Strategy:
Activation: The carboxylic acid is typically converted into an active ester, such as an N-hydroxysuccinimide (NHS) ester or a sulfo-NHS ester (for improved water solubility). This reaction is often mediated by a carbodiimide, like dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Conjugation: The resulting active ester is then reacted with the biomolecule in a buffered aqueous solution. The amine group on the biomolecule performs a nucleophilic attack on the activated carbonyl carbon, displacing the NHS group and forming a stable amide bond.
A derivative of this compound could theoretically be used to attach this rigid scaffold to a protein, potentially to act as a tag, to study protein interactions, or to anchor other functional molecules. The phenyl ring and the cyclohexane ring provide distinct hydrophobic domains that could influence the properties of the resulting bioconjugate.
Peptidomimetic Research Utilizing this compound Scaffolds
The use of constrained scaffolds to mimic peptide secondary structures is a cornerstone of peptidomimetic chemistry, aiming to create small molecules with improved stability, bioavailability, and receptor affinity compared to natural peptides. nih.govnih.gov The this compound framework has been successfully employed in this area, particularly through its amino acid derivative, 1-amino-4-phenylcyclohexane-1-carboxylic acid (Apc). nih.govnih.gov
This non-natural amino acid serves as a rigid template to replace key residues in peptide sequences, thereby constraining the conformational flexibility of the molecule and locking it into a bioactive shape. A notable example is its use in the development of selective agonists for the human melanocortin-4 receptor (hMC4R), a target for treating obesity and metabolic disorders. nih.gov
Researchers synthesized a series of linear pentapeptides incorporating the cis-isomer of 1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc). nih.gov These peptides were designed to mimic the conformation of a peptide hormone that naturally binds to melanocortin receptors. The study demonstrated that replacing the standard Histidine residue with the rigid cis-Apc template resulted in compounds with high potency at the hMC4R while showing significantly reduced or no activity at other melanocortin receptor subtypes like hMC1R, hMC3R, and hMC5R. nih.gov This selectivity is a critical attribute for developing targeted therapeutics with fewer side effects.
The findings underscore the value of the 4-phenylcyclohexane backbone in creating conformationally defined peptidomimetics that can effectively modulate challenging drug targets like G-protein coupled receptors. nih.gov
Applications of 4 Phenylcyclohexanecarboxylic Acid in Materials Science
Development of Advanced Polymers and Coatings
The incorporation of 4-Phenylcyclohexanecarboxylic acid into polymer chains, either as a primary monomer or as a comonomer, offers a strategic approach to engineering materials with enhanced performance characteristics. Its distinct structure, featuring both an aromatic and an aliphatic cyclic component, allows for the fine-tuning of polymer properties.
In the realm of polyesters and polyamides, the introduction of the 4-phenylcyclohexane moiety can significantly influence the final properties of the material. The rigid phenyl group contributes to increased thermal stability and mechanical strength, while the non-planar cyclohexane (B81311) ring can disrupt chain packing, leading to improved solubility and processability. researchgate.net This is particularly advantageous in the production of high-performance engineering plastics.
Research into polyamides synthesized from diamines and various aromatic dicarboxylic acids has shown that the resulting polymers can exhibit high glass transition temperatures (Tg) and excellent thermal stability. researchgate.net For instance, polyamides derived from diamines containing a cyclohexane structure have demonstrated Tg values in the range of 188–240°C and 10% mass loss temperatures between 473–499°C in air. researchgate.net The incorporation of a 4-phenylcyclohexane structure is expected to yield polymers with similarly impressive thermal and mechanical properties, making them suitable for applications demanding high strength and heat resistance.
Furthermore, the structure of this compound makes it a candidate for the synthesis of liquid crystalline polymers (LCPs). LCPs are a class of materials that exhibit properties between those of a conventional liquid and a solid crystal. unibo.it The rigid, rod-like nature of the phenyl group in this compound can promote the formation of ordered mesophases in the polymer melt, a key characteristic of thermotropic LCPs. unibo.itmedcraveonline.com These materials are known for their exceptional mechanical strength, high-temperature resistance, and chemical inertness. unibo.it
In the formulation of advanced coatings, derivatives of this compound can be employed to enhance surface properties. The phenyl group can improve adhesion to various substrates through π-π stacking interactions, while the cyclohexyl group can influence the flexibility and impact resistance of the coating.
Precursor for Functionalized Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. researchgate.net Aromatic carboxylic acids are widely used as linkers due to their rigidity and strong coordination with metal centers. nih.gov
This compound, with its carboxylate group, can act as a versatile linker for the synthesis of novel MOFs. The presence of the phenyl group provides a site for potential post-synthetic modification, allowing for the introduction of various functional groups to tailor the MOF's properties for specific applications, such as gas storage, separation, and catalysis. youtube.com The non-coplanar nature of the phenyl and cyclohexyl rings can also lead to the formation of complex and interesting network topologies.
The general synthesis of MOFs involves the self-assembly of the organic linker and metal salts under hydrothermal or solvothermal conditions. youtube.comnih.gov By carefully selecting the metal source and reaction conditions, it is possible to direct the formation of MOFs with desired pore sizes and functionalities based on the this compound linker.
Integration into Functional Materials Requiring Specific Mechanical and Thermal Characteristics
The unique combination of a rigid aromatic component and a flexible alicyclic component in this compound makes it a valuable building block for functional materials where a precise balance of mechanical and thermal properties is required.
The incorporation of cyclic structures, such as the cyclohexane ring, into polymer backbones is a known strategy to enhance thermal stability and mechanical performance. unibo.it Polyesters based on 1,4-cyclohexanedicarboxylic acid, a related cycloaliphatic dicarboxylic acid, have been shown to possess improved processability and resistance to photo-oxidation compared to their fully aromatic counterparts. mdpi.com The presence of the phenyl group in this compound would further enhance the rigidity and thermal stability of such polymers.
The table below illustrates the typical influence of different structural moieties on polymer properties, providing a basis for understanding the expected characteristics of polymers derived from this compound.
Table 1: Influence of Structural Moieties on Polymer Properties
| Structural Moiety | Typical Influence on Polymer Properties |
| Phenyl Group | Increases rigidity, thermal stability, and mechanical strength. Can promote liquid crystallinity. |
| Cyclohexane Ring | Can increase glass transition temperature, improve solubility, and affect chain packing and flexibility. |
| Ester Linkage | Forms the backbone of polyesters, influencing hydrolytic stability and biodegradability. |
| Amide Linkage | Forms the backbone of polyamides, providing high strength and thermal resistance through hydrogen bonding. |
By polymerizing this compound with various diols or diamines, a range of materials with tailored thermal and mechanical profiles can be achieved. For example, copolymerization with long-chain aliphatic diols could lead to materials with a balance of stiffness and flexibility, suitable for applications such as elastomers or tough plastics.
Role in the Synthesis of Biodegradable Materials
The development of biodegradable polymers is crucial for mitigating the environmental impact of plastic waste. While many biodegradable polyesters are based on aliphatic monomers, the incorporation of cyclic and aromatic structures can enhance their mechanical and thermal properties, expanding their range of applications. kpi.uaresearchgate.net
For instance, copolyesters containing both aromatic and aliphatic dicarboxylic acids have been developed as commercially available biodegradable plastics. unibo.it Similarly, copolyesters of this compound with bio-based diols or other aliphatic dicarboxylic acids could offer a pathway to sustainable materials with good performance and controlled end-of-life options. Research on polyesters containing camphoric acid, a bio-based cyclic dicarboxylic acid, has shown promising results in terms of biodegradability, indicating the potential for other cyclic acid-based polymers. mdpi.com
Biological Activity and Mechanistic Insights of 4 Phenylcyclohexanecarboxylic Acid Derivatives
Anti-inflammatory Mechanisms
The anti-inflammatory potential of this class of compounds is attributed to their ability to interfere with key processes in the inflammatory cascade, including the modulation of cellular adhesion and enzymatic pathways.
While direct studies detailing the inhibition of specific cytokines by 4-phenylcyclohexanecarboxylic acid derivatives are not extensively documented, their mechanism of action on upstream inflammatory pathways suggests a likely downstream effect on cytokine production. Inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are central to the inflammatory response. nih.govmdpi.com The synthesis of these cytokines is often regulated by transcription factors like NF-κB. nih.gov By inhibiting pathways that lead to NF-κB activation, such as the VLA-4 signaling pathway, these derivatives can theoretically reduce the expression of pro-inflammatory cytokine genes. nih.govnih.gov For instance, the inhibition of VLA-4-mediated cell adhesion would limit the activation of immune cells, thereby curtailing the release of their cytokine arsenal (B13267) at sites of inflammation.
A significant anti-inflammatory mechanism identified for this chemical family is the antagonism of Very Late Antigen-4 (VLA-4). VLA-4, also known as integrin α4β1, is a key adhesion molecule on the surface of leukocytes that mediates their migration across the vascular endothelium to tissues during inflammation. By blocking VLA-4, compounds can prevent this immune cell trafficking, thus mitigating the inflammatory response.
Research into a series of trans-4-substituted cyclohexanecarboxylic acid derivatives identified them as potent VLA-4 antagonists. nih.gov In an effort to improve the pharmacokinetic properties of an initial series of benzoic acid derivatives, researchers replaced a diphenylurea moiety with a 2-(2-methylphenylamino)benzoxazole group. nih.gov While this led to a decrease in VLA-4 inhibitory activity, further optimization of the carboxylic acid portion of the molecule led to the discovery of a highly potent derivative. nih.gov Specifically, the trans-4-substituted cyclohexanecarboxylic acid derivative 11b demonstrated potent VLA-4 antagonism with a favorable pharmacokinetic profile in rats. nih.gov
Table 1: VLA-4 Inhibitory Activity of a Cyclohexanecarboxylic Acid Derivative
| Compound | Description | VLA-4 IC₅₀ (nM) | Pharmacokinetic Property (Rats) |
|---|---|---|---|
| 11b | trans-4-substituted cyclohexanecarboxylic acid derivative | 2.8 | CL=3.3 ml/min/kg, F=51% |
Other structurally related compounds containing a carboxylic acid function have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Carboxylic acid derivatives have demonstrated selective inhibition of COX-2, which is an important feature for anti-inflammatory agents, as it can reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Neuroprotective Mechanisms
The phenylcycloalkanecarboxylic acid scaffold has been investigated for its potential to confer neuroprotection, with proposed mechanisms involving the mitigation of oxidative stress and apoptosis, and the modulation of key cell survival pathways, often initiated through specific receptor interactions.
Oxidative stress is a primary driver of neuronal damage in neurodegenerative diseases, characterized by an excess of reactive oxygen species (ROS) that damage lipids, proteins, and DNA. researchgate.net This damage can trigger programmed cell death, or apoptosis. Key players in the intrinsic apoptotic pathway include proteins from the Bcl-2 family, which regulate mitochondrial outer membrane permeabilization (MOMP), and caspases, which execute the cell death program. nih.govnih.gov
While direct studies on this compound derivatives are limited, the neuroprotective effects of structurally similar compounds are often linked to their ability to modulate these pathways. For example, activation of the sigma-1 receptor, a target for 1-phenylcycloalkanecarboxylic acids, is known to suppress apoptosis. nih.gov Furthermore, general antioxidant mechanisms observed for other phenolic acids involve the upregulation of endogenous antioxidant enzymes and the scavenging of ROS, which prevents the cascade of events leading to apoptosis. nih.gov The activation of the Nrf2/heme oxygenase-1 (HO-1) pathway is a crucial cellular defense mechanism against oxidative stress, and compounds that induce this pathway can protect neurons from Aβ-induced toxicity and neuroinflammation. nih.gov
The process of apoptosis is tightly regulated. In neurons, survival is dependent on the suppression of pro-apoptotic effectors like Bax and Bak. nih.gov Pro-apoptotic stimuli can lead to the transcriptional upregulation of BH3-only proteins, which in turn activate Bax/Bak, leading to MOMP and the release of factors like cytochrome c that activate caspases. nih.gov Neuroprotective agents often function by either reinforcing the action of anti-apoptotic Bcl-2 proteins or by inhibiting the activation of pro-apoptotic factors. nih.govnih.gov
The neuroprotective activity of various compounds is frequently associated with the activation of pro-survival signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways. These pathways play a critical role in promoting cell survival, growth, and proliferation while inhibiting apoptosis. nih.gov Phosphorylation of Akt, a key component of the PI3K pathway, inactivates several pro-apoptotic factors. nih.gov
Studies on iron chelators with neuroprotective properties have shown that they can activate the Hypoxia-Inducible Factor-1 (HIF-1) signaling cascade. nih.gov Activation of HIF-1 leads to the increased expression of neuroprotective genes, including vascular endothelial growth factor (VEGF) and brain-derived neurotrophic factor (BDNF). nih.gov
The sigma-1 receptor, a target for phenylcycloalkanecarboxylic acid analogs, is known to modulate cell survival signaling. nih.gov Its activation can influence calcium signaling between the endoplasmic reticulum (ER) and mitochondria, a critical process for maintaining neuronal health, and can activate pathways like Akt and ERK, thereby inhibiting neuronal apoptosis. nih.gov
Receptor Interaction Studies
The biological activities of this compound derivatives and their analogs can be traced to their interactions with specific protein receptors. These interactions confer selectivity and potency, making them attractive candidates for drug development.
As discussed previously, a key target for the anti-inflammatory activity of this class is the VLA-4 integrin . A trans-4-substituted cyclohexanecarboxylic acid derivative was identified as a potent antagonist with an IC₅₀ value of 2.8 nM, demonstrating a strong and specific interaction with this receptor. nih.gov
In the context of neuroprotection, the sigma (σ) receptor , particularly the sigma-1 subtype, is a significant target. A study on a series of 1-phenylcycloalkanecarboxylic acid derivatives, analogs of carbetapentane, revealed their potent and selective binding to sigma-1 sites. nih.gov These receptors are implicated in a range of cellular functions, including the modulation of ion channels, ER stress response, and cell survival. nih.gov The ability of these compounds to bind with high affinity to sigma-1 receptors, while showing low affinity for other receptors like muscarinic and PCP sites, highlights their selectivity. nih.gov This selectivity is crucial for developing therapeutic agents with fewer off-target effects.
Table 2: Sigma (σ) Receptor Binding Affinity for 1-Phenylcycloalkanecarboxylic Acid Analogs
| Compound | Description | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₂/σ₁) |
|---|---|---|---|---|
| 34 | Morpholino amide analog | 15.2 ± 1.5 | 984 ± 21 | 65-fold |
| 35 | Piperidino amide analog | 13.7 ± 0.6 | 1070 ± 50 | 78-fold |
| 39 | N,N-diethyl amide analog | 3.8 ± 0.3 | 194 ± 11 | 51-fold |
These receptor interaction studies provide a solid mechanistic foundation for the observed and potential anti-inflammatory and neuroprotective effects of the phenylcyclohexanecarboxylic acid scaffold.
Selective Agonist Activity at G-Protein Coupled Receptors (e.g., hMC4R)
The human melanocortin 4 receptor (hMC4R), a G-protein coupled receptor (GPCR), is a critical regulator of energy homeostasis and appetite. Its modulation presents a therapeutic strategy for obesity and other metabolic disorders. nih.gov Derivatives of this compound have been instrumental in the development of potent and selective hMC4R agonists.
A notable example involves the incorporation of 1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc) into linear pentapeptides. These modified peptides have demonstrated potent agonist activity at the hMC4R while exhibiting weak to no activity at other melanocortin receptor subtypes such as hMC1R, hMC3R, and hMC5R. nih.gov This selectivity is a significant advancement, as activation of other melanocortin receptors can lead to undesirable side effects. The rigid phenyl-containing template of cis-Apc is crucial for achieving this high potency and selectivity, highlighting the importance of this scaffold in the design of targeted hMC4R agonists. nih.gov
The development of selective MC4R agonists is a key area of research, with the goal of minimizing off-target effects. nih.govumich.edu Structure-based design approaches, utilizing crystal structures of the hMC4R, have provided valuable insights into the specific interactions that govern ligand binding and selectivity. nih.govumich.edu For instance, the structure of the hMC4R co-crystalized with the antagonist SHU9119 has revealed key binding site subpockets that can be exploited to design more selective ligands. nih.gov
| Compound/Peptide | Target | Activity | Key Findings |
| Penta-cis-Apc-DPhe-Arg-Trp-Gly-NH2 | hMC4R | Agonist | Potent and selective agonist activity at hMC4R with minimal activity at hMC1R, hMC3R, and hMC5R. nih.gov |
| Linear pentapeptides containing 1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc) | hMC4R | Agonist | The phenyl-containing rigid template is important for good hMC4R agonist potency and selectivity against hMC1R. nih.gov |
Ligand Binding and Functional Activity at Dopamine (B1211576) Receptors
Dopamine receptors, another class of GPCRs, are pivotal in regulating motor function, cognition, and reward pathways. nih.gov The five dopamine receptor subtypes (D1-D5) are important therapeutic targets for a range of neurological and psychiatric disorders. nih.gov While direct and extensive studies on this compound derivatives at dopamine receptors are limited in publicly available literature, related structures show significant activity, suggesting the potential of this scaffold.
For example, a study on 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines, which bear a structural resemblance to the 4-phenylcyclohexane core, identified a potent dopamine autoreceptor agonist. nih.gov The structure-activity relationship (SAR) of these compounds revealed that the substitution pattern on the cyclohexene (B86901) ring and the nature of the linker to the phenylpyridine moiety were critical for activity. nih.gov
Furthermore, in the synthesis of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, trans-4-phenylcyclohexanecarboxylic acid was used as a starting material for one of the derivatives. nih.gov This series of compounds was investigated for their binding affinities at dopamine D2 and D3 receptors, with some compounds showing high affinity and selectivity for the D3 receptor subtype. nih.gov This indicates that the 4-phenylcyclohexyl moiety can be a component of ligands targeting dopamine receptors.
The functional activity of ligands at dopamine receptors can be complex, ranging from full agonism to antagonism. For instance, in a study of 3,4-dihydroquinolin-2(1H)-one derivatives, which are structurally distinct but also target dopamine receptors, compounds were evaluated for their ability to modulate D2 receptor activity. uniurb.it Functional assays, such as measuring intracellular calcium mobilization, are crucial for characterizing the nature of the ligand-receptor interaction. nih.gov
| Compound Class | Target(s) | Activity | Key SAR Insights |
| 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines | Dopamine Autoreceptors | Agonist | The 1,3-substitution pattern on the cyclohexene and a single methylene (B1212753) linker were found to be optimal for potency. nih.gov Electron-donating groups on the phenyl ring were better tolerated. nih.gov |
| [4-(4-Carboxamidobutyl)]-1-arylpiperazines (one derivative from trans-4-phenylcyclohexanecarboxylic acid) | D2 and D3 Receptors | Ligand Binding | The tail groups of these aminobutylpiperazines contribute to D3 receptor selectivity by occupying a secondary binding pocket. nih.gov |
Enzymatic Activity Modulation
Inhibition of Enzymes Involved in Disease Pathways
Derivatives of this compound and structurally related compounds have been shown to inhibit various enzymes implicated in disease processes, demonstrating their potential as therapeutic agents.
Xanthine (B1682287) Oxidoreductase (XOR) Inhibition: A series of 1-phenylimidazole-4-carboxylic acid derivatives were designed and synthesized as inhibitors of xanthine oxidoreductase (XOR), an enzyme involved in hyperuricemia and gout. nih.gov Several of these compounds exhibited potent in vitro XOR inhibition at the nanomolar level, comparable to the clinically used drug febuxostat. nih.gov In animal models of hyperuricemia, these compounds demonstrated significant hypouricemic effects and also showed potential for improving kidney damage. nih.gov
Phosphodiesterase 4 (PDE4) Inhibition: Cyclohexanecarboxylic acid derivatives have been identified as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in inflammation. nih.gov For instance, cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid (cilomilast) is a second-generation PDE4 inhibitor developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.govwikipedia.orgnih.gov The design strategy for these inhibitors focused on improving the therapeutic index by increasing selectivity for PDE4 catalytic activity over binding to high-affinity rolipram (B1679513) binding sites in the brain, thereby reducing side effects. nih.gov
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Fatty acid amide hydrolase (FAAH) is an enzyme that degrades endocannabinoids, and its inhibition is a therapeutic strategy for pain, inflammation, and anxiety. nih.gov While direct studies on this compound are not prominent, structurally related amides have been investigated as FAAH inhibitors. For example, amide analogues of ibuprofen (B1674241) have been explored as dual-action FAAH/COX inhibitors. nih.gov The N-cyclohexyl-carbamic acid moiety, present in the FAAH inhibitor URB937, further highlights the relevance of the cyclohexyl scaffold in the design of FAAH inhibitors. nih.gov
| Enzyme Target | Compound Class/Example | Disease Pathway | Key Findings |
| Xanthine Oxidoreductase (XOR) | 1-Phenylimidazole-4-carboxylic acid derivatives | Hyperuricemia, Gout | Nanomolar inhibition of XOR, comparable to febuxostat. nih.gov |
| Phosphodiesterase 4 (PDE4) | cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid (cilomilast) | Inflammation (Asthma, COPD) | Potent and selective PDE4 inhibitor with an improved side effect profile. nih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | N-cyclohexyl-carbamic acid derivatives (e.g., URB937) | Pain, Inflammation, Anxiety | Inhibition of FAAH leads to increased levels of endocannabinoids, producing analgesic and anti-inflammatory effects. nih.gov |
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a powerful strategy in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize ligands with improved potency and selectivity. nih.govnih.gov This approach has been applied in the development of ligands for targets relevant to the this compound scaffold, although detailed SBDD campaigns specifically centered on this scaffold are not extensively documented in public literature.
The principles of SBDD involve using techniques like X-ray crystallography and NMR spectroscopy to determine the structure of the target protein, often in complex with a ligand. nih.govnih.gov This information allows for the visualization of the binding site and the key interactions between the ligand and the protein at an atomic level.
In the context of the targets discussed:
Melanocortin 4 Receptor (MC4R): The crystal structure of the hMC4R has been solved, providing a basis for the structure-based design of new agonists and antagonists. nih.govumich.edunih.gov For example, the co-crystal structure of hMC4R with the antagonist SHU-9119 has guided the design of new cyclic peptides with improved selectivity. nih.govumich.edu By understanding how existing ligands fit into the receptor's binding pocket, medicinal chemists can rationally design new molecules, such as those incorporating the this compound moiety, to optimize interactions and achieve desired pharmacological profiles. nih.govnih.gov
Dopamine Receptors: While a direct SBDD campaign for this compound derivatives at dopamine receptors is not readily found, the crystal structure of the dopamine D4 receptor bound to a selective ligand has been determined. nih.gov Such structural information is invaluable for understanding the molecular basis of subtype selectivity and for designing new ligands with tailored properties. nih.gov
Enzymes: X-ray crystallography has been instrumental in elucidating the binding modes of inhibitors to various enzymes. nih.gov For instance, the structures of inhibitors bound to xanthine oxidase and phosphodiesterases provide a roadmap for the design of new, more potent, and selective inhibitors. The knowledge of the enzyme's active site architecture allows for the design of compounds that can form specific hydrogen bonds, hydrophobic interactions, and other favorable contacts, thereby enhancing their inhibitory activity.
The application of SBDD, even when based on related structures, provides a rational framework for the optimization of this compound derivatives as biologically active agents.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Cyclohexane (B81311) Stereochemistry on Biological Activity and Conformation
The stereochemistry of the cyclohexane ring in 4-Phenylcyclohexanecarboxylic acid is a critical determinant of its conformation and, consequently, its biological activity. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct spatial positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). fiveable.me
The relative orientation of the phenyl and carboxylic acid groups gives rise to cis and trans diastereomers.
Trans Isomers: In the trans configuration, the substituents are on opposite sides of the ring. This arrangement allows for a chair conformation where both the bulky phenyl group and the carboxylic acid group can simultaneously occupy equatorial positions. This is the most thermodynamically stable conformation as it minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if a large substituent were in an axial position. pressbooks.pub Studies on related compounds, such as trans-4-substituted cyclohexanecarboxylic acid derivatives developed as VLA-4 antagonists, have shown that the trans isomer can be essential for potent biological activity.
Cis Isomers: In the cis configuration, the substituents are on the same side of thering. This forces one of the large groups into an energetically less favorable axial position in the chair conformation, leading to increased steric strain. While generally less stable, the biological activity of a cis isomer is not always lower. In some cases, the specific geometry of a receptor's binding site may preferentially accommodate the cis arrangement. For instance, studies on other cyclic compounds have demonstrated that cis isomers can exhibit superior biological activity compared to their trans counterparts, highlighting that the optimal stereochemistry is target-dependent. nih.gov
The interconversion between two chair conformations, known as a ring-flip, causes axial substituents to become equatorial and vice versa. fiveable.me For a monosubstituted cyclohexane, the equilibrium heavily favors the conformation where the substituent is equatorial. In trans-4-phenylcyclohexanecarboxylic acid, the diequatorial conformation is so stable that the molecule presents a relatively rigid and predictable shape to its biological target, which is often a prerequisite for high-affinity binding.
Impact of Phenyl Substitutions on Receptor Binding and Selectivity
Modifying the phenyl ring of this compound provides a powerful tool for fine-tuning its pharmacological profile. The introduction of substituents onto the phenyl ring can alter the molecule's steric, electronic, and hydrophobic properties, which in turn dictates its affinity and selectivity for biological targets.
The nature and position of the substituent are crucial. For example, in studies of related 1-phenylcycloalkanecarboxylic acid derivatives, substitutions on the phenyl ring were found to significantly influence binding affinity for sigma receptors. nih.gov Similarly, research on tropane (B1204802) derivatives with a 3β-phenyl group demonstrated that substituents on this ring are critical for affinity at the dopamine (B1211576) transporter. researchgate.netresearchgate.net
The effects of phenyl substitution can be summarized as follows:
Steric Effects: The size and position of a substituent can either enhance or hinder the fit of the molecule into a receptor's binding pocket. A bulky substituent might create steric clashes, reducing affinity, or it could form favorable van der Waals interactions, increasing affinity.
Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can modify the electron density of the aromatic ring. This can influence interactions with amino acid residues in the target protein, such as π-π stacking or cation-π interactions.
Hydrophobicity: Adding lipophilic substituents can enhance interactions with hydrophobic pockets within the receptor site. This has been shown to be important for inhibitors of targets like P-glycoprotein, where interactions with hydrophobic amino acid residues are key. nih.gov
By systematically varying the substituents on the phenyl ring, medicinal chemists can map the topology of the binding site and optimize the compound's interactions to achieve higher potency and selectivity for the desired target over other receptors.
Effects of Carboxylic Acid Modifications on Bioactivity and Solubility
The carboxylic acid group is a key functional moiety, often acting as a crucial hydrogen bond donor and acceptor or forming ionic interactions with positively charged residues (like arginine or lysine) in a receptor binding site. upenn.edu However, its acidic nature can also lead to poor membrane permeability and rapid metabolic clearance, limiting oral bioavailability. semanticscholar.org Modifying this group is a common strategy to overcome these liabilities.
Esters and Amides: Conversion of the carboxylic acid to an ester or an amide neutralizes the charge, making the molecule less polar and more lipophilic. This can improve its ability to cross cell membranes. Esters are often used as prodrugs, which are inactive molecules that are converted back to the active carboxylic acid by enzymes (esterases) in the body. wiley-vch.de Amides are generally more metabolically stable than esters. These modifications inevitably alter the molecule's binding interactions, which can lead to changes in activity and receptor selectivity, as demonstrated in analogs of the antitussive agent carbetapentane. nih.gov
Bioisosteric Replacement: A more advanced strategy involves replacing the carboxylic acid with a "bioisostere" - a different functional group with similar physicochemical properties that can mimic the original acid's interactions. nih.govresearchgate.net This is done to improve the compound's drug-like properties while retaining or enhancing its biological activity.
Table 1: Common Carboxylic Acid Bioisosteres and Their Properties
| Bioisostere | pKa | Key Features |
| Carboxylic Acid | ~4-5 | Planar, strong H-bond acceptor. semanticscholar.org |
| Tetrazole | ~4.5-4.9 | Planar, similar acidity to carboxylic acid, metabolically stable, larger size. nih.gov |
| Acylsulfonamide | ~4-5 | Similar acidity, can form favorable interactions, improved pharmacological properties. researchgate.net |
| 3-Hydroxyisoxazole | ~4-5 | Planar, mimics acidity and geometry. nih.gov |
These modifications allow for the fine-tuning of a compound's acidity, polarity, and metabolic stability, providing a pathway to optimize both its pharmacokinetic profile and its pharmacodynamic activity.
Conformational Preferences and Their Correlation with Biological Outcomes
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. A molecule must adopt a specific "bioactive conformation" to bind effectively to its target. fiveable.me For this compound, the conformational preferences are largely dictated by the cyclohexane ring's chair structure.
The most stable conformation for the trans isomer is a diequatorial chair, which minimizes steric strain by placing the two large substituents away from the axial positions. pressbooks.pub This low-energy, stable conformation often represents the bioactive conformation because it presents a consistent and well-defined shape for receptor recognition. A molecule that can readily adopt and maintain this optimal shape is more likely to exhibit high binding affinity.
A strong correlation exists between conformational stability and biological outcome:
Conformational Restriction: The relative rigidity of the trans-diequatorial conformation can be an advantage. By restricting the number of possible shapes the molecule can adopt, it reduces the "entropic penalty" of binding. This means less conformational freedom is lost when the molecule binds to its target, which can contribute to a more favorable binding energy and higher potency.
Therefore, the preference of this compound for a specific, low-energy chair conformation is directly correlated with its potential for potent biological activity, as this ensures the molecule is pre-organized into a shape that is optimal for receptor interaction.
Lipophilicity and its Role in Modulating Biological Activity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental property that governs a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov It is typically quantified by the partition coefficient (logP), which measures the ratio of a compound's concentration in an organic solvent (like octanol) to its concentration in an aqueous solution. acdlabs.com
A high logP value indicates high lipophilicity (poor water solubility).
A low logP value indicates low lipophilicity (high water solubility).
The lipophilicity of this compound is reported to be moderate, with a logP value of approximately 2.5. This value is often considered to be in a favorable range for drug candidates, as it suggests a balance between the aqueous solubility needed for transport in the blood and the lipid solubility required to cross cell membranes and reach the target site. sailife.com According to Lipinski's "Rule of Five," a well-known guideline for drug-likeness, an orally administered drug should ideally have a logP value of less than 5. acdlabs.com
Lipophilicity plays a direct role in modulating biological activity:
Membrane Permeability: For a molecule to act on an intracellular target, it must first pass through the lipid bilayer of the cell membrane. Appropriate lipophilicity is essential for this process.
The relationship between lipophilicity and activity is often parabolic; activity increases with lipophilicity up to an optimal point, after which further increases in lipophilicity can lead to decreased activity due to poor solubility, increased metabolic breakdown, or non-specific binding to other tissues.
Table 2: Lipophilicity and Activity in Quinolone Derivatives (Illustrative Example)
| Compound | Substituent (R) | clogP | Antibacterial Activity (MIC, µg/mL) |
| 1 | -H | 2.8 | >128 |
| 2 | -CH3 | 3.2 | 64 |
| 3 | -Cl | 3.5 | 32 |
| 4 | -Br | 3.6 | 16 |
This table is an illustrative example based on principles from related compound series to show the general trend where increasing lipophilicity via substituents can correlate with enhanced biological activity up to a certain point.
Future Research Directions and Emerging Trends for 4 Phenylcyclohexanecarboxylic Acid
Exploration of Novel Synthetic Pathways for Stereocontrol
The stereochemistry of the 4-phenylcyclohexanecarboxylic acid core, which can exist as cis and trans isomers, is a critical determinant of its physical properties and biological activity. Consequently, a primary focus of future research will be the development of highly efficient and stereoselective synthetic routes.
Current methods often result in mixtures of isomers, requiring challenging separation processes. Future pathways will likely move beyond classical methods towards more sophisticated catalytic approaches. Key areas of exploration include:
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to directly synthesize enantiomerically pure isomers of this compound derivatives. This would be a significant advance, enabling the systematic study of how individual stereoisomers interact with biological systems or self-assemble in materials.
Biocatalysis: The application of enzymes, such as ketoreductases (KREDs), offers a green and highly selective alternative for stereocontrol. nih.gov Research into engineering enzymes specifically for the reduction of precursors to this compound could provide access to specific isomers with near-perfect selectivity under mild reaction conditions. nih.gov
Advanced Stereoselective Reactions: The adaptation of powerful synthetic reactions, such as highly stereoselective aldol-type reactions or Lewis acid-mediated cyclizations, could provide concise and efficient pathways to the desired isomers. nih.gov For example, a strategy could involve a stereoselective aldol (B89426) reaction to set the key stereocenters, followed by a ring-closing metathesis or similar cyclization to form the cyclohexane (B81311) ring with precise control.
These advanced synthetic methods will be crucial for producing specific isomers of this compound, which is essential for fine-tuning its properties for high-performance applications.
Development of Advanced Computational Models for Predictive Design
Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, the development of advanced computational models will accelerate the design of new derivatives with desired properties, significantly reducing the need for laborious and time-consuming experimental work.
Future research in this area will focus on several key aspects:
Property Prediction: Creating robust quantitative structure-property relationship (QSPR) models to predict physical properties like melting points, boiling points, and solubility, and quantitative structure-activity relationship (QSAR) models for biological activity. These models, trained on experimental data, can rapidly screen virtual libraries of derivatives.
Molecular Docking and Dynamics: Employing molecular docking simulations to predict how derivatives of this compound might bind to specific biological targets, such as enzyme active sites. nih.gov Subsequent molecular dynamics (MD) simulations can provide insights into the stability of these interactions and the dynamic behavior of the molecule within a biological environment. nih.gov
The table below illustrates the types of computational methods and their applications in the predictive design of this compound derivatives.
| Computational Method | Application in Predictive Design | Potential Outcome |
| Ab Initio Calculations | High-accuracy determination of molecular geometry and electronic structure. acs.org | Precise understanding of conformational energies and reactivity. |
| Density Functional Theory (DFT) | Calculation of geometrical and electronic properties for larger systems. rsc.org | Estimation of parameters for mesomorphic and photophysical properties. |
| Molecular Docking | Predicting the binding orientation of a molecule to a biological target. nih.gov | Identification of potential drug candidates and their binding modes. |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. nih.gov | Assessing the stability of ligand-protein complexes and material structures. |
| QSAR/QSPR Modeling | Correlating chemical structure with biological activity or physical properties. | Rapid virtual screening of compound libraries to prioritize synthesis. |
These computational tools will allow researchers to design molecules with a higher probability of success before committing to their synthesis, streamlining the discovery process.
Identification of New Biological Targets and Therapeutic Applications
While derivatives of cyclohexanecarboxylic acid have shown some biological activities, including anticonvulsant and antibacterial effects, the full therapeutic potential of the this compound scaffold remains largely unexplored. researchgate.netmedchemexpress.com Future research will aim to identify new biological targets and expand the range of potential therapeutic applications.
Promising research avenues include:
Anticancer Agents: The structural motif of this compound can be used as a scaffold to design molecules that target specific pathways in cancer cells. nih.gov Research could focus on designing derivatives that inhibit protein-protein interactions or target receptors overexpressed in tumors, such as folate receptors. nih.gov
Anti-inflammatory Agents: Given that some phenolic compounds and their derivatives exhibit anti-inflammatory properties, exploring derivatives of this compound for this purpose is a logical step. nih.gov
Neuroprotective Agents: The cyclohexane ring is a common feature in molecules that cross the blood-brain barrier. This suggests that derivatives could be developed as agents for neurodegenerative diseases.
Antimicrobial Agents: Building on initial findings of antibacterial activity in related compounds, a systematic exploration of a wider range of derivatives against various bacterial and fungal strains is warranted. researchgate.net Research has shown that incorporating different heterocyclic rings can significantly enhance antimicrobial potency. researchgate.net
The following table summarizes potential therapeutic areas and the corresponding biological targets for future investigation.
| Therapeutic Area | Potential Biological Target(s) | Rationale |
| Oncology | Kinases, Growth Factor Receptors (e.g., FGFRs), Folate Receptors nih.gov | Targeting pathways critical for tumor growth, progression, and vascularization. |
| Inflammation | Cyclooxygenase (COX) enzymes, Cytokines | The scaffold can be modified to mimic known anti-inflammatory drugs. |
| Infectious Diseases | Bacterial cell wall synthesis enzymes, Fungal enzymes | Expanding on the known antibacterial activity of related structures. researchgate.net |
| Neurological Disorders | Receptors in the central nervous system, Enzymes related to oxidative stress | The lipophilic nature of the scaffold may facilitate blood-brain barrier penetration. |
Expansion into Novel Materials Science Applications
The rigid phenyl group combined with the saturated cyclohexane ring gives this compound a structure reminiscent of a mesogen, the fundamental unit of a liquid crystal. sigmaaldrich.com This makes it an excellent candidate for applications in materials science, particularly in the field of liquid crystals.
Future research will likely focus on:
Liquid Crystal Synthesis: Systematically synthesizing homologous series of this compound derivatives with different terminal alkyl chains and polar groups. The goal is to create materials with specific liquid crystalline phases (e.g., nematic, smectic) and to study how molecular structure influences transition temperatures and optical properties. researchgate.net The presence of the cyclohexane ring often helps to lower melting points and tune the mesomorphic range. researchgate.net
Stimuli-Responsive Materials: Incorporating photoswitchable groups (e.g., azo groups) or chiral centers into the molecular design to create liquid crystals that respond to external stimuli like light, temperature, or electric fields. rsc.orgsigmaaldrich.com Such materials are promising for applications in sensors, optical data storage, and soft robotics.
Polymer and Network Formation: Using this compound as a monomer or cross-linking agent to create liquid crystalline polymers and elastomers. These materials combine the properties of polymers with the unique optical and ordering characteristics of liquid crystals, opening doors for applications in advanced displays and actuators. sigmaaldrich.com
The structural features of this compound make it a versatile building block for various types of liquid crystal molecules, as outlined below.
| Liquid Crystal Type | Structural Modification of 4-PCCA | Potential Application |
| Calamitic (Rod-like) | Esterification of the carboxylic acid with various phenol (B47542) derivatives; addition of a terminal alkyl chain. | Displays (LCDs), Optical Shutters |
| Chiral Nematic/Smectic | Introduction of a chiral center in the alkyl chain or a chiral auxiliary. | Temperature Sensors, Reflective Displays |
| Liquid Crystalline Polymers | Polymerization of derivatives containing a reactive group (e.g., an acrylate). | Actuators, Smart Textiles |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Materials Design
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing how new molecules are discovered and designed. frontiersin.orgnih.gov For this compound, these technologies offer a powerful approach to navigate the vast chemical space of its potential derivatives.
Key areas for integration include:
Accelerated Screening: Using ML algorithms to analyze large datasets and predict the properties of virtual compounds. numberanalytics.commdpi.com This allows for the rapid screening of millions of potential derivatives to identify candidates with a high likelihood of possessing desired biological activities or material properties, such as high thermal conductivity or specific electronic bandgaps. numberanalytics.com
De Novo Design: Employing generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), to design entirely new molecules based on the this compound scaffold. frontiersin.org These models can be trained to generate structures optimized for a specific biological target or a set of material properties. acs.org
Synthesis Prediction: Utilizing AI tools to predict the most efficient synthetic routes for target derivatives. lanl.gov This can help chemists overcome synthetic challenges and optimize reaction conditions, saving time and resources.
Target Identification: Applying ML to analyze complex biological data (genomics, proteomics) to identify novel drug targets for which derivatives of this compound could be designed. nih.govnih.gov
The integration of AI/ML represents a paradigm shift, moving from a trial-and-error approach to a more data-driven and predictive strategy for molecular design. ijariie.comyoutube.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Phenylcyclohexanecarboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodology : Common routes include Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the phenyl group onto a cyclohexanecarboxylic acid scaffold. Optimization involves adjusting catalysts (e.g., Lewis acids for Friedel-Crafts), solvent polarity, and temperature. For example, using anhydrous conditions to minimize hydrolysis of intermediates. Purity (>98% via HPLC) can be achieved through recrystallization in ethanol/water mixtures or column chromatography with silica gel .
- Data Consideration : Monitor reaction progress via TLC or GC-MS. Yield discrepancies across studies may arise from residual moisture or incomplete ring closure, necessitating strict anhydrous protocols.
Q. How is this compound structurally characterized, and what analytical techniques are most reliable?
- Methodology :
- NMR : - and -NMR confirm substitution patterns (e.g., phenyl group integration at δ 7.2–7.4 ppm).
- X-ray Crystallography : Resolves cyclohexane chair conformations and phenyl orientation .
- HPLC : Quantifies purity and detects isomers (e.g., cis/trans cyclohexane derivatives) .
Q. What purification strategies effectively remove common impurities in this compound synthesis?
- Methodology :
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to isolate the target compound from unreacted starting materials.
- Chromatography : Reverse-phase HPLC separates stereoisomers or chlorinated byproducts (e.g., 4-(4-Chloro-phenyl) derivatives) .
- Moisture Control : Store under inert atmosphere to prevent hygroscopic degradation (≤0.5% moisture via Karl Fischer titration) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?
- Methodology :
- Meta-Analysis : Apply heterogeneity metrics (e.g., ) to assess variability across studies. High values (>50%) suggest significant methodological differences, such as solvent choice or heating rates during melting point determination .
- Reproducibility Testing : Replicate experiments under controlled conditions (e.g., standardized DSC protocols) to isolate variables .
- Case Study : Discrepancies in solubility (e.g., DMSO vs. ethanol) may stem from polymorphic forms or residual solvents, requiring PXRD analysis.
Q. What computational approaches predict the conformational stability and reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate steric strain between the phenyl group and carboxylic acid. Compare with analogs like 4-Hydroxybenzoic acid (CAS 99-96-7) to assess electronic effects .
- Molecular Dynamics : Simulate solvent interactions to predict solubility trends (e.g., in polar aprotic solvents) .
- Validation : Correlate computational results with experimental NMR coupling constants (e.g., -values for axial vs. equatorial substituents).
Q. What challenges arise in enantioselective synthesis of this compound, and how can they be addressed?
- Methodology :
- Chiral Catalysts : Use Rhodium(I)-BINAP complexes for asymmetric hydrogenation of cyclohexene precursors. Monitor enantiomeric excess (ee) via chiral HPLC .
- Kinetic Resolution : Leverage lipase-mediated esterification to separate enantiomers, as demonstrated in macrolide antibiotic synthesis .
- Data Analysis : Compare ee values across catalytic systems (e.g., Pd vs. Rh) using ANOVA to identify statistically significant improvements.
Methodological Best Practices
- Literature Reviews : Use systematic search strategies across databases (e.g., PubMed, Web of Science) with Boolean terms like "(this compound) AND (synthesis OR characterization)" to minimize selection bias .
- Data Reporting : Include raw spectral data (e.g., NMR shifts, HPLC chromatograms) in supplementary materials to enhance reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
